1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

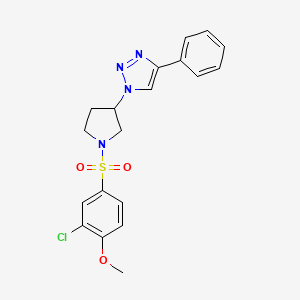

This compound features a 1,2,3-triazole core substituted at the 1-position with a pyrrolidin-3-yl group bearing a 3-chloro-4-methoxyphenylsulfonyl moiety and at the 4-position with a phenyl group. Such structural attributes are common in bioactive molecules, particularly kinase inhibitors and receptor antagonists, due to their ability to engage with target proteins .

Properties

IUPAC Name |

1-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3S/c1-27-19-8-7-16(11-17(19)20)28(25,26)23-10-9-15(12-23)24-13-18(21-22-24)14-5-3-2-4-6-14/h2-8,11,13,15H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMMRHZLMYTRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a triazole ring, a pyrrolidine ring, and a sulfonyl group linked to a chlorinated methoxyphenyl moiety. Its unique combination of functional groups allows for diverse chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 418.9 g/mol. The presence of the sulfonyl group is particularly noteworthy as it can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 418.9 g/mol |

| CAS Number | 2034445-71-9 |

Research indicates that this compound exhibits significant biological activity through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances binding affinity through strong interactions, while the triazole ring contributes to hydrogen bonding and π-π interactions .

Antiproliferative Activity

Studies have shown that compounds containing the triazole ring can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this triazole derivative have demonstrated notable activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with IC values indicating effective inhibition of cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focus of research. For example, it has been suggested that similar triazole derivatives can inhibit the pregnane X receptor (PXR), which plays a crucial role in drug metabolism regulation. This inhibition could have significant implications for pharmacological applications.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Triazole Derivatives : A study on various triazole derivatives highlighted their potential as anticancer agents. One compound exhibited an IC of 9.6 μM against human microvascular endothelial cells (HMEC-1), showcasing the importance of the triazole moiety in enhancing biological activity .

- Antimicrobial Activity : Research into pyrrole derivatives has shown that certain compounds possess strong antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that similar structural motifs in this compound may confer antimicrobial activity.

Scientific Research Applications

Research indicates that 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the triazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar compounds have been studied for their ability to inhibit bacterial growth, particularly against resistant strains. For instance, triazole derivatives have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes suggests its potential in treating diseases where enzyme dysregulation is a factor. Notably, it has been linked to the inhibition of the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport .

Cancer Research

There is ongoing research into the application of this compound in cancer therapeutics. Compounds with similar structures have been investigated for their anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis .

Case Study 1: Inhibition of Pregnane X Receptor

A study focused on designing triazole analogs as selective antagonists of PXR demonstrated that modifications in the structure could lead to compounds with significantly improved binding affinities and low toxicity profiles. The findings suggest that similar structural motifs present in this compound could yield effective PXR inhibitors .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of triazoles were synthesized and tested against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics, highlighting the potential of this compound class in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs with Triazole-Pyrrolidine Scaffolds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole

- Key Differences : Replaces the sulfonyl-pyrrolidine group with a 4-chloro-3-(trifluoromethyl)phenyl substituent.

- Structural Insights : The triazole ring exhibits N1–N2 and N2–N3 bond lengths of 1.357 Å and 1.310 Å, respectively, consistent with the target compound’s triazole geometry. Dihedral angles between the triazole and aryl groups (21.29° and 32.19°) suggest similar torsional flexibility .

- Applications : Explored as a kinase inhibitor precursor due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability compared to methoxy groups .

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride

- Key Differences : Replaces pyrrolidine with a smaller azetidine ring (4-membered vs. 5-membered).

- Impact : Reduced ring size may increase conformational rigidity and alter binding kinetics in biological targets. The hydrochloride salt improves solubility for in vitro assays .

1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole

- Key Differences : Substitutes the sulfonyl group with a 4-methylthiophene-2-carbonyl moiety.

- ~1.8 for the sulfonyl analog) .

Substituent Variations on Aromatic Rings

3-Chloro-4-methoxyphenylsulfonyl vs. 3,4-Dichlorobenzyloxy

- Example : 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole .

- Methoxy groups, in contrast, offer moderate electron-donating effects and improved metabolic stability .

Chloro vs. Trifluoromethyl Substitutents

- Example : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole .

- Electronic Effects : The trifluoromethyl group (-CF₃) exerts stronger electron-withdrawing effects (-I) than chloro (-Cl), altering charge distribution in the triazole ring and influencing interactions with hydrophobic enzyme pockets .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole?

Answer: The compound can be synthesized via click chemistry (azide-alkyne cycloaddition) and sulfonylation steps. Key steps include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazole derivatives (reaction conditions: THF/water solvent, CuSO₄/sodium ascorbate catalyst, 50°C for 16 hours) .

- Sulfonylation of the pyrrolidine intermediate using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .

Critical parameters : Solvent choice (polar aprotic solvents enhance sulfonylation), temperature control (50–60°C for CuAAC), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify triazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and sulfonyl/pyrrolidine moieties .

- Mass spectrometry (LC-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the chloro-methoxy substituents .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Elemental analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Q. What crystallographic techniques are suitable for resolving steric interactions in the compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement: Key for determining dihedral angles between the triazole, phenyl, and sulfonyl groups, which influence steric hindrance .

- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.

- Challenges : Crystallization may require vapor diffusion (e.g., DCM/hexane) due to the compound’s hydrophobicity. SHELX’s robust refinement algorithms handle weak diffraction data common in flexible pyrrolidine systems .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and pharmacokinetics?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 14-α-demethylase for antifungal activity). Validate docking poses with crystallographic data from Protein Data Bank (PDB) entries (e.g., 3LD6) .

- ADME prediction : SwissADME or pkCSM to estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability. Key parameters:

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?

Answer:

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., sulfonyl group hydrolysis).

- Prodrug modification : Mask polar groups (e.g., esterification of methoxy substituents) to enhance in vivo stability .

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (LC-MS/MS quantification) with efficacy in animal models .

Q. How do structural modifications (e.g., substituent variation) impact reactivity and target binding?

Answer:

- SAR studies : Compare derivatives with:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring: Enhance sulfonyl group electrophilicity and target binding .

- Pyrrolidine ring substitution : 3-position modifications alter steric bulk, affecting binding pocket compatibility (e.g., methyl vs. phenyl groups) .

- Dihedral angle analysis : SC-XRD or DFT calculations to quantify torsion angles (e.g., triazole-phenyl vs. sulfonyl-pyrrolidine planes), which influence conformational flexibility .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow chemistry : Continuous flow reactors for CuAAC steps improve yield reproducibility and reduce copper catalyst loading .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large-scale batches .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.